molecular formula C36H46N6O8 B560217 Cyanopindolol hemifumarate CAS No. 69906-86-1

Cyanopindolol hemifumarate

Número de catálogo B560217
Número CAS: 69906-86-1
Peso molecular: 690.798
Clave InChI: ZSBITJKBOWVCCI-WXXKFALUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyanopindolol hemifumarate is a 5-HT 1A/1B antagonist with roughly equal affinity at each receptor. It also acts as a β-adrenoceptor antagonist . The chemical name for Cyanopindolol hemifumarate is 4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate .


Molecular Structure Analysis

The molecular weight of Cyanopindolol hemifumarate is 345.4 g/mol. Its formula is C16H21N3O2.½C4H4O4 . For a detailed molecular structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

Cyanopindolol hemifumarate is soluble to 100 mM in DMSO . The compound should be stored at room temperature .

Aplicaciones Científicas De Investigación

  • Cyanopindolol has been used to localize beta-adrenoceptors in rabbit ear sections. These receptors are primarily of the beta 2-subtype and are found in the central ear artery, hyaline cartilage, nerve trunks, epithelium, and sebaceous glands (Johnston & Summers, 1985).

  • In rat ileum, cyanopindolol is a potent antagonist at the β3-adrenoceptor. Structural requirements for antagonist activity were identified, and the study aids in the development of potent selective antagonists for this receptor (Hoey et al., 1996).

  • Cyanopindolol has been used to localize beta-adrenoceptors in rat kidney sections. These receptors are mainly located on renal glomeruli, distal and cortical collecting tubules (Summers & Kuhar, 1983).

  • The compound has anticonflict effects in rats, linked to its agonist action on postsynaptic 5-HT1A receptors (Przegaliński et al., 1994).

  • Cyanopindolol has been implicated in the decreased beta-adrenergic receptor responsiveness in leukocytes of depressed patients (Pandey et al., 1987).

  • Cyanopindolol has been instrumental in identifying and quantifying subclasses of β-adrenoceptors in guinea pigs (Engel et al., 2004).

  • In human platelets, cyanopindolol has been used to demonstrate beta-adrenergic receptors, which are not typical of either the beta 1 or beta 2 sub-type (Steer & Atlas, 1982).

  • Cyanopindolol binding studies in rat skeletal muscles have characterized β-adrenoceptors, suggesting a homogeneous population of β2-adrenoceptors (Kim et al., 1991).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBITJKBOWVCCI-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanopindolol hemifumarate

Citations

For This Compound
64
Citations
T Nakamura, T Ikeda, R Takeda, K Igawa… - European Journal of …, 2014 - Elsevier
… 1 , 5-HT 2 and 5-HT 7 receptors; cyanopindolol hemifumarate, a 5-HT 1A /5-HT 1B receptor … Louis, MO) and cyanopindolol hemifumarate was purchased from Tocris Bioscience (Bristol, …
Number of citations: 12 www.sciencedirect.com
DA Sykes, M Jiménez‐Rosés, J Reilly… - Pharmacology …, 2022 - Wiley Online Library
In this study, we report the β 1 ‐adrenoceptor binding kinetics of several clinically relevant β 1/2 ‐adrenoceptor (β 1/2 AR) agonists and antagonists. [ 3 H]‐DHA was used to label CHO‐…
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
HA Oh, JH Yoo, YJ Kim, KS Han, DH Woo - NeuroToxicology, 2023 - Elsevier
… Cyanopindolol hemifumarate were included in recording solution. Recording electrodes (4–7 MΩ) were filled with (in mm) 150 CsMeSO4, 10 NaCl, 0.5 CaCl2, 10 HEPES (pH adjusted …
Number of citations: 3 www.sciencedirect.com
H Kozlowska, E Schlicker, M Kozlowski… - Journal of …, 2005 - journals.lww.com
We examined whether the β 2-adrenoceptor agonists fenoterol and salbutamol, the β 3-adrenoceptor agonists CL 316243 and ZD 2079, and the agonists of the low-affinity state of β-…
Number of citations: 34 journals.lww.com
J Amour, X Loyer, M Le Guen, N Mabrouk… - The Journal of the …, 2007 - pubs.asahq.org
… To assess the role of the β 3 adrenoceptor, we studied additional groups exposed to S -cyanopindolol hemifumarate salt (10 −12 m), a β 3 -adrenoceptor antagonist previously studied …
Number of citations: 80 pubs.asahq.org
JL Miller, CG Tate - Journal of molecular biology, 2011 - Elsevier
… l-(−)-norepinephrine bitartrate salt monohydrate, (−)-isoproterenol hydrochloride, alprenolol hydrochloride, and S(−)-cyanopindolol hemifumarate were from Sigma. …
Number of citations: 73 www.sciencedirect.com
Y Mallem, D Holopherne, O Reculeau, O Le Coz… - Autonomic …, 2005 - Elsevier
… CGP 12177 (4-[3-t-butylamino-2-hydroxypropoxy]benzimidazol-2-one) and (−)-cyanopindolol hemifumarate were purchased from RBI (France). SR 58611A, bupranolol hydrochloride, …
Number of citations: 26 www.sciencedirect.com
C Bergsdorf, C Fiez-Vandal, DA Sykes… - Journal of …, 2016 - journals.sagepub.com
… As negative controls, cyanopindolol hemifumarate, a β2-adrenergic receptor antagonist, and DMSO were used. All tested antagonists significantly stabilized CXCR2 up to 18.7 C in …
Number of citations: 17 journals.sagepub.com
J Amour, X Loyer, P Michelet, A Birenbaum… - Anesthesia & …, 2008 - journals.lww.com
… role of the β 3 -adrenoceptor, we studied additional groups in which papillary muscles from 4W diabetic and age-matched healthy rats were exposed to S-cyanopindolol hemifumarate …
Number of citations: 25 journals.lww.com
A MacDonald, K Watt - Journal of autonomic pharmacology, 1999 - Wiley Online Library
1 The present study was carried out to further investigate the nature of the β‐adrenoceptor in rabbit jejunum using BRL 37344, a selective β 3 ‐adrenoceptor agonist, cyanopindolol, a β‐…
Number of citations: 10 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.